8-Hydroxypinoresinol 4'-glucoside

説明

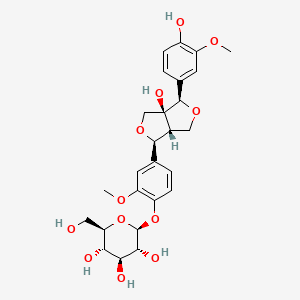

8-Hydroxypinoresinol 4’-glucoside is a glycoside and a lignan . It is a natural product found in Fraxinus mandshurica, Valeriana officinalis, and other organisms .

Synthesis Analysis

The compound 8-Hydroxypinoresinol 4’-glucoside can be obtained from Valeriana officinalis extracts . It is one of the two active compounds showing antiarrhythmia activities .

Molecular Structure Analysis

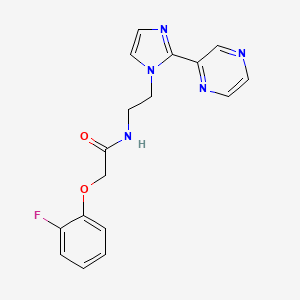

The molecular formula of 8-Hydroxypinoresinol 4’-glucoside is C26H32O12 . It is a structural derivative of carbohydrate .

Chemical Reactions Analysis

The compound 8-Hydroxypinoresinol 4’-glucoside is a glycoside and a lignan . It is a natural product found in Fraxinus mandshurica, Valeriana officinalis, and other organisms .

Physical And Chemical Properties Analysis

The molecular weight of 8-Hydroxypinoresinol 4’-glucoside is 536.5 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 12 . The compound has a rotatable bond count of 7 . Its exact mass is 536.18937645 g/mol .

科学的研究の応用

Pharmacological Activity

8-Hydroxypinoresinol 4'-glucoside, isolated from Valeriana officinalis (valerian), has been investigated for its potential contribution to the pharmacological activity of valerian. It was studied in various central nervous system receptors including GABA(A), benzodiazepine, and adenosine A(1) and A(2A) receptors. One study identified its partial agonistic activity at A(1) adenosine receptors, which could be significant for understanding its effects in neurological processes (Schumacher et al., 2002).

Antioxidative and Vasorelaxant Activities

Research on Valeriana prionophylla roots uncovered the antioxidative properties of 8-hydroxypinoresinol 4'-O-beta-d-glucopyranoside. This compound, along with others, showed powerful antioxidant activity and vasorelaxant effects, suggesting a potential role in combating oxidative stress and contributing to cardiovascular health (Piccinelli et al., 2004).

Mass Spectrometry Analysis in Plant Studies

In a study focused on the analysis of glycosylated furofuran lignans, 8-hydroxypinoresinol 4-O-beta-D-glucopyranoside was one of the compounds analyzed using mass spectrometry. This research highlights the importance of advanced analytical techniques in understanding the chemical nature and potential applications of lignans in scientific research (Ricci et al., 2008).

作用機序

The compound 8-Hydroxypinoresinol 4’-glucoside has been shown to inhibit hKv1.5 channel current in a concentration-dependent manner . The higher the concentration, the greater is the inhibition at each depolarization potential . It may be an effective and safe active ingredient for atrial fibrillation having translational potential .

Safety and Hazards

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-33-17-8-13(3-5-15(17)28)24-26(32)11-36-23(14(26)10-35-24)12-4-6-16(18(7-12)34-2)37-25-22(31)21(30)20(29)19(9-27)38-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3/t14-,19-,20-,21+,22-,23-,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLQVPZSTWXDBQ-ZOKOZUFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347639 | |

| Record name | 8-Hydroxypinoresinol 4'-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxypinoresinol 4'-glucoside | |

CAS RN |

102582-69-4 | |

| Record name | 8-Hydroxypinoresinol 4'-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide](/img/structure/B2555649.png)

![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2555651.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2555653.png)

![Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate](/img/structure/B2555656.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2555657.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2555661.png)

![1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2555662.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2555664.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2555665.png)